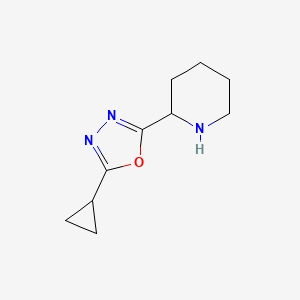

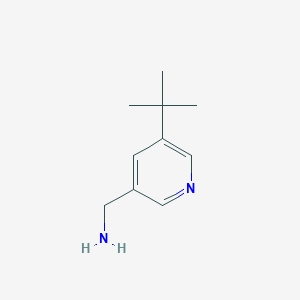

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on their specific structure and substituents . For example, the yield and melting point of a specific 1,3,4-oxadiazole can be determined through experimental procedures .Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel 1,3,4-oxadiazole derivatives, including compounds with structures similar to 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine. These compounds have been synthesized for their potent antimicrobial activities. Studies have found that the incorporation of the piperidine ring enhances the antimicrobial effect, indicating a promising avenue for developing new antimicrobial agents (Krolenko et al., 2016).

Tuberculostatic Activity

Compounds featuring the 1,3,4-oxadiazole core and piperidine moiety have been evaluated for their tuberculostatic activities. Such studies underscore the potential of these compounds in the treatment of tuberculosis, highlighting the significance of the structural elements in enhancing biological activity (Foks et al., 2004).

Anticancer Potential

The anticancer potential of compounds structurally related to this compound has been investigated. Research indicates that certain derivatives can provoke a bioenergetic catastrophe in cancer cells, leading to their death. This points to a novel approach in cancer therapy by targeting the metabolic vulnerabilities of cancer cells (Sica et al., 2019).

COX-2 Inhibition and Anti-inflammatory Properties

Benzimidazole derivatives, incorporating elements like the piperidine ring and 1,3,4-oxadiazole nucleus, have been synthesized and evaluated for COX-2 inhibition, showcasing potential anti-inflammatory properties. Such findings contribute to the development of new anti-inflammatory agents with reduced side effects (Rathore et al., 2015).

Mechanism of Action

Target of Action

Oxadiazole derivatives are known to display various pharmacological properties such as antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, analgesic , and they have been reported to act as target-specific anti-angiogenic pharmacophores .

Mode of Action

Oxadiazole derivatives are known to interact with their targets and cause significant changes . For instance, some oxadiazole derivatives have been found to inhibit acetylcholinesterase .

Biochemical Pathways

For example, some oxadiazole derivatives have been found to inhibit the MAP kinase signal transduction pathway .

Result of Action

Oxadiazole derivatives have been reported to exhibit significant biological activities, including antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and analgesic effects .

Safety and Hazards

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs is an active area of research, with structural modifications being important to ensure high cytotoxicity towards malignant cells . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

properties

IUPAC Name |

2-cyclopropyl-5-piperidin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-6-11-8(3-1)10-13-12-9(14-10)7-4-5-7/h7-8,11H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNGTYAHBKXOMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NN=C(O2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride](/img/structure/B2895806.png)

![(3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B2895809.png)

![1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895810.png)

![8-(4-Bromophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2895816.png)

![1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2895817.png)

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2895827.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)